molecular formula C12H9F3N2O3 B1614399 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 921939-08-4

1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1614399
CAS No.: 921939-08-4
M. Wt: 286.21 g/mol
InChI Key: JLFWKPKAZSVCKI-UHFFFAOYSA-N
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Description

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique pyrazole ring structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and lipophilicity, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Phenoxy Substitution: The phenoxy group is introduced via nucleophilic aromatic substitution, often using phenol derivatives and suitable leaving groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to alcohols or aldehydes.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit enzymes or receptors involved in critical biological pathways, leading to its observed bioactivity.

Comparison with Similar Compounds

  • 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
  • 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate

Uniqueness: 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its aldehyde and acetate counterparts. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a versatile compound in various applications.

Properties

IUPAC Name

1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-17-10(20-7-5-3-2-4-6-7)8(11(18)19)9(16-17)12(13,14)15/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFWKPKAZSVCKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640425
Record name 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921939-08-4
Record name 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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